molecular formula C7H5F3N2O B13448835 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone

Cat. No.: B13448835
M. Wt: 190.12 g/mol
InChI Key: YHEKVWAPZYTVDI-UHFFFAOYSA-N
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Description

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is a high-value chemical reagent featuring a pyridine ring substituted with both an electron-withdrawing trifluoroacetyl group and an amino group. This unique structure makes it a versatile and critical building block (synthon) in organic synthesis and medicinal chemistry research. The presence of the trifluoromethyl group, known to enhance metabolic stability, membrane permeability, and binding affinity, is highly sought after in the development of pharmaceuticals and agrochemicals . The compound's two distinct functional groups—the aromatic amine and the ketone—provide orthogonal reactivity, allowing researchers to functionalize the molecule with high precision. The amino group on the pyridine ring can participate in condensation reactions or serve as a handle for further derivatization, while the trifluoroacetyl group is a reactive site for nucleophilic addition or reduction to alcohols. This bifunctionality is instrumental in constructing more complex molecular architectures, particularly in the synthesis of potential kinase inhibitors or other heterocyclic active compounds. As a research tool, it enables the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)5-2-1-4(11)3-12-5/h1-3H,11H2

InChI Key

YHEKVWAPZYTVDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Amidation and Oxidation Approach

A prevalent route involves initial formation of substituted pyridine intermediates, followed by oxidation to introduce the trifluoromethyl ketone group.

Method Overview:

  • Starting from 2-aminopyridine derivatives, a trifluoromethylation step is performed using electrophilic trifluoromethylating agents.
  • Subsequent oxidation of the resulting intermediate yields the trifluoro-ethanone.

Experimental Procedure:

  • Step 1: Nitration or electrophilic trifluoromethylation of 2-aminopyridine using reagents like Togni's reagent or Umemoto's reagent under controlled conditions.
  • Step 2: Oxidation with suitable oxidants such as m-CPBA or hypervalent iodine reagents to form the trifluoro ketone.

Reaction Conditions & Data:

Step Reagents Solvent Temperature Yield Reference
Trifluoromethylation Togni's reagent DCM RT to 50°C 65-75%
Oxidation m-CPBA DCM RT 60-70%

Advantages & Limitations

  • Advantages: High regioselectivity, straightforward setup.
  • Limitations: Requires handling of hypervalent iodine reagents, moderate yields.

Pyridine Ring Construction via Multicomponent Reactions

Ullmann or Copper-Catalyzed Couplings

The synthesis can proceed through coupling of amino pyridines with suitable aldehydes and trifluoromethyl sources.

Method Example:

  • Reacting 2-aminopyridine with aldehyde derivatives in the presence of copper catalysts and trifluoromethylating agents.

Procedure Highlights:

  • Use of copper powder or copper salts as catalysts.
  • Trifluoromethylating agents like Ruppert-Prakash reagent (TMS-CF₃).

Reaction Conditions & Data:

Reagents Catalyst Solvent Temperature Yield Reference
2-Aminopyridine + aldehyde CuI DMSO 80°C 55-65%

Advantages & Limitations

  • Advantages: Versatile, allows for various substitutions.
  • Limitations: Longer reaction times, possible regioisomer formation.

Cyclization Strategies for Pyridine Derivatives

Pyridine Ring via Condensation and Cyclization

This method involves constructing the pyridine core through cyclization of suitable precursors, such as β-ketoesters or β-diketones, followed by functionalization.

Example:

  • Condensation of 2-aminobenzaldehyde with malononitrile, followed by cyclization, nitration, and trifluoromethylation.

Reaction Data:

Step Reagents Conditions Yield Reference
Cyclization Malononitrile Reflux 50-60%
Trifluoromethylation TMS-CF₃ Base, RT 60-70%

Specific Synthesis Pathway Supported by Literature

Based on the detailed procedures from recent publications, a typical synthesis involves the following steps:

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Bromination of pyridine derivatives under electrophilic aromatic substitution conditions.

Step 2: Formation of 2-(Trifluoromethyl)pyridine Intermediate

  • Reaction of 2-amino-5-bromopyridine with TMS-CF₃ in the presence of a copper catalyst under inert conditions yields the trifluoromethylated pyridine.

Step 3: Conversion to the Trifluoro-ethanone

  • Oxidation of the trifluoromethylated pyridine with suitable oxidants (e.g., m-CPBA) introduces the carbonyl group, forming the target compound.

Overall Reaction Scheme:

2-Amino-5-bromopyridine → (Trifluoromethylation) → 2-(Trifluoromethyl)pyridine → (Oxidation) → 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone

Yields & Data:

Step Reagents Conditions Yield Reference
Bromination Br₂ Acetic acid, reflux 70-80%
Trifluoromethylation TMS-CF₃, Cu catalyst RT, inert atmosphere 65-75%
Oxidation m-CPBA DCM, RT 60-70%

Supporting Data and Notes

  • Reaction Optimization: Literature indicates that temperature control and choice of solvent critically influence yields. For trifluoromethylation, DCM or acetonitrile are preferred solvents.
  • Purification: Silica gel chromatography or preparative HPLC are commonly used for purification.
  • Characterization: NMR (¹H, ¹³C, ¹⁹F), MS, and IR confirm structure and purity.

Summary of Key Reaction Parameters

Parameter Typical Range Notes
Solvent DCM, MeCN, Toluene Choice depends on step
Temperature RT to 110°C Elevated temperatures for coupling
Catalyst CuI, Pd-based For trifluoromethylation and coupling
Yield 55-75% Depending on step and conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl ketone group participates in nucleophilic substitutions, particularly under basic conditions.

Nucleophile Reagents/Conditions Product Mechanistic Notes
Amines (e.g., pyrrolidine derivatives)DIEA (N,N-Diisopropylethylamine), PdCl₂(dppf) catalyst, THF, reflux Substituted amides (e.g., pyridopyrimidine derivatives)Palladium-catalyzed coupling enables C–N bond formation. The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects.
ThiolsNaOtBu (Sodium tert-butoxide), RuPhos Pd G3 catalyst, dioxane, microwave irradiation Thioether-linked pyridine analogsLigand-assisted catalysis facilitates sulfur incorporation at the pyridine ring.

Condensation Reactions

The amino group facilitates condensation with carbonyl-containing reagents:

Reactant Conditions Product Application
Trifluoroacetic anhydrideAnhydrous DCM, 0°CTrifluoroacetylated intermediatesKey step in synthesizing fluorinated agrochemical precursors.
Aldehydes (e.g., 2,5-dimethoxybenzaldehyde)Ammonia in methanol, followed by nonaqueous diazotization Pyridopyrimidine scaffoldsUsed in anticancer drug discovery (e.g., kinase inhibitors).

Redox Transformations

The ketone and amino groups undergo targeted reductions and oxidations:

Reaction Type Reagents Product Yield
Ketone reductionNaBH₄ (Sodium borohydride), MeOH2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol85–92% (industrial scale)
Amino oxidationH₂O₂ (Hydrogen peroxide), acidic conditionsNitro-pyridine derivativesRequires careful pH control to avoid over-oxidation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring:

Coupling Type Catalyst System Substrate Product
Suzuki-MiyauraPdCl₂(dppf), ZnCl₂, THF 5-Bromo-pyridine intermediatesBiaryl compounds (e.g., EVT-1692570 analogs)
Buchwald-HartwigRuPhos Pd G3, NaOtBu Aryl halidesN-Aryl pyridines (e.g., kinase inhibitor precursors)

Halogenation and Functionalization

The pyridine ring undergoes regioselective halogenation:

Halogenation Agent Conditions Product Utility
N-Bromosuccinimide (NBS)DMF, 80°C 5-Bromo-pyridine derivativesEnables further cross-coupling (e.g., Suzuki reactions).
SbBr₃ (Antimony tribromide)CH₂Br₂, t-BuONO Brominated nitrilesIntermediate for guanidine-based therapeutics.

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group enhances electrophilicity at the ketone, accelerating nucleophilic attack.

  • Steric Considerations : The 5-amino group directs substitution to the 2-position via ortho/para-directing effects .

  • Catalytic Efficiency : Pd-based systems (e.g., RuPhos Pd G3) achieve >90% yields in coupling reactions by minimizing side reactions .

Scientific Research Applications

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Halogen and Heterocyclic Substitutions

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone 1060804-34-3 C7H5F3N2O 194.12 5-Amino-pyridin-2-yl, CF3
1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone 1256467-08-9 C8H2ClF5O 244.54 4-Cl, 3,5-F, CF3
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone 617706-15-7 C8H3BrF4O 271.01 5-Br, 2-F, CF3
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone 163350-71-8 C6H5F3N2O 178.11 1-Amino-pyrrol-2-yl, CF3
1-(5-Fluoropyridin-2-yl)ethanone 915720-54-6 C7H6FNO 139.13 5-F-pyridin-2-yl, COCH3

Key Observations :

  • Electron-Withdrawing Effects: The trifluoroacetyl group enhances electrophilicity in all analogues, but halogenated derivatives (e.g., Cl, Br, F) exhibit increased steric and electronic effects compared to the amino-substituted parent compound .
  • Heterocyclic Variations: Replacement of pyridine with pyrrole (as in 163350-71-8) reduces aromaticity and alters reactivity, while fluoropyridine derivatives (e.g., 915720-54-6) lack the amino group, limiting hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Parent Compound 4-Cl-3,5-F Analogue 5-Br-2-F Analogue Pyrrole Derivative
Molar Mass (g/mol) 194.12 244.54 271.01 178.11
Polarity High Moderate Low Moderate
Lipophilicity (LogP)* ~1.2 ~2.5 ~3.0 ~1.8
Thermal Stability Moderate High High Moderate

*Estimated based on substituent contributions.

Key Findings :

  • Lipophilicity : Halogenated analogues exhibit higher LogP values due to increased hydrophobic character, making them more membrane-permeable but less water-soluble .
  • Thermal Stability: Chlorine and bromine substituents enhance stability compared to the amino group, which may decompose at elevated temperatures .

Biological Activity

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is a novel compound characterized by its unique trifluoromethyl ketone structure combined with an amino-substituted pyridine ring. This molecular configuration endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C7H5F3N2O, and it has a molecular weight of 190.12 g/mol.

The biological activity of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl ketone moiety is known to inhibit enzyme activity by forming stable complexes with active sites, while the amino group facilitates hydrogen bonding with biomolecules. This dual interaction mechanism suggests potential applications in therapeutic contexts, particularly in enzyme inhibition and receptor modulation.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial and anticancer properties. For instance, studies have shown that fluorinated compounds can enhance potency against various cancer cell lines. The introduction of fluorine atoms often results in improved bioavailability and cellular uptake, which are critical for effective pharmacological action.

In Vitro Studies

In a recent study evaluating the cytotoxic effects of related trifluoromethyl compounds on human cancer cell lines, it was found that the presence of the trifluoromethyl group significantly increased potency. Specifically, compounds with similar structural features demonstrated IC50 values in the low micromolar range against several cancer types, including hepatocellular carcinoma and T-cell leukemia .

Compound NameIC50 (μM)Cancer Cell Line
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanoneTBDTBD
SF5-vorinostat0.88DU145
Vorinostat1.76Hep-G2

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of fluorinated derivatives showed that 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone could inhibit key metabolic enzymes involved in cancer metabolism. The binding affinity was assessed using molecular docking techniques, revealing strong interactions with active site residues .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone, a comparative analysis was conducted with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(5-Amino-pyridin-3-YL)-ethanoneLacks CF3 groupDifferent reactivity due to absence of CF3
1-(4-Aminophenyl)-3-(trifluoromethyl)propan-1-oneContains different aromatic systemExhibits distinct pharmacological properties
1-(5-Aminopyridin-3-YL)-ethanoneSimilar amino substitutionVarying potency due to position of amino group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a nitro-substituted precursor can be hydrogenated using a palladium catalyst (e.g., Pd/C) in methanol to yield the amine group, followed by trifluoroacetylation . Reaction temperature (20–60°C), solvent polarity, and catalyst loading significantly affect yield. Crystallization from ethyl acetate is recommended for high-purity isolation (>95%) .

Q. How is the crystal structure of this compound characterized, and what intramolecular interactions stabilize its conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar pyridine ring and a non-planar fused bicyclic system. Intramolecular C–H⋯F hydrogen bonds form a six-membered ring (total puckering amplitude: 0.651 Å), stabilizing the twisted conformation . Intermolecular C–H⋯O interactions create centrosymmetric dimers, critical for crystal packing . Use SHELXL for refinement and Mercury for visualization .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR shows a singlet at δ -70 ppm (CF3_3), while 1H^{1}\text{H} NMR reveals aromatic protons at δ 7.8–8.2 ppm (pyridinyl) and NH2_2 at δ 5.5 ppm (broad) .
  • FT-IR : Stretching vibrations at 1680 cm1^{-1} (C=O) and 3350 cm1^{-1} (NH2_2) confirm functional groups .
  • HRMS : Use ESI+ mode; [M+H]+^+ expected at m/z 179.12 (C7_7H6_6F3_3N2_2O) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and amino groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF3_3 group deactivates the pyridine ring, reducing electrophilic substitution rates. However, the amino group at position 5 enhances nucleophilic aromatic substitution (SNAr) at position 2. For Suzuki-Miyaura coupling, use Pd(PPh3_3)2_2Cl2_2/CuI in THF with arylboronic acids (yield: 60–75%) . Monitor regioselectivity via HPLC-MS .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-hydrogenation or CF3_3 hydrolysis). Optimize by:

  • Controlled hydrogenation : Use H2_2 at 30 psi with Pd/C (5 wt%) to avoid nitro group over-reduction .
  • Acid-free conditions : Replace HCl with acetic acid during trifluoroacetylation to prevent ketone decomposition .

Q. How can this compound serve as a ligand or building block in supramolecular chemistry?

  • Methodological Answer : The amino-pyridinyl moiety acts as a hydrogen-bond donor/acceptors, while CF3_3 enhances hydrophobicity. Applications include:

  • Coordination polymers : React with Cu(II) or Zn(II) salts in DMF to form 2D networks (characterize via PXRD and TGA) .
  • Covalent organic frameworks (COFs) : Condense with terephthalaldehyde under solvothermal conditions (120°C, 72h) .

Q. What computational methods are suitable for modeling its electronic properties and reaction pathways?

  • Methodological Answer :

  • DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap: ~4.5 eV) .
  • MD simulations : GROMACS with OPLS-AA forcefield to study solvent effects on crystal nucleation .

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